Ulexite

Description

Properties

IUPAC Name |

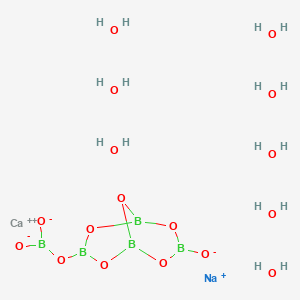

calcium;sodium;dioxido-[(7-oxido-2,4,6,8,9-pentaoxa-1,3,5,7-tetraborabicyclo[3.3.1]nonan-3-yl)oxy]borane;octahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B5O9.Ca.Na.8H2O/c6-1(7)9-3-12-4-10-2(8)11-5(13-3)14-4;;;;;;;;;;/h;;;8*1H2/q-3;+2;+1;;;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNCQTUQXZQSENY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OB2OB(O1)OB(O2)OB([O-])[O-])[O-].O.O.O.O.O.O.O.O.[Na+].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B5CaH16NaO17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1319-33-1 | |

| Record name | Ulexite (CaNaH12(BO3)5.2H2O) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ulexite: A Technical Guide to Crystal Structure, Properties, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ulexite, a hydrated sodium calcium borate (B1201080) mineral with the chemical formula NaCaB₅O₆(OH)₆·5H₂O, is a structurally complex nesoborate.[1] First described by German chemist Georg Ludwig Ulex, it is a significant industrial source of boron.[2] Typically found in evaporite deposits in arid regions, this compound commonly occurs as white, silky crystalline masses or parallel fibers, often in nodular aggregates resembling "cotton balls".[1][3][4]

This guide provides an in-depth technical overview of the crystal structure, physicochemical properties, and standard experimental characterization protocols for this compound. For professionals in drug development, understanding the properties of this compound is crucial as it is a primary ore for boron, a key element in a growing class of therapeutic compounds, including proteasome inhibitors and novel antibiotics.[1][5][6] The unique chemical nature of boron, particularly its Lewis acidity, allows for the design of drugs with specific enzyme-inhibitor capabilities.[6][7]

Crystal Structure and Chemical Composition

This compound crystallizes in the triclinic system with a pinacoidal (1) crystal class and a P1 space group.[1][6] Its intricate structure is composed of three primary building blocks: chains of sodium-water-hydroxide octahedra, chains of calcium-water-hydroxide-oxygen polyhedra, and massive, isolated pentaborate polyanion units with the formula [B₅O₆(OH)₆]³⁻.[1] These units are linked together by the Ca- and Na-polyhedral chains and a pervasive network of hydrogen bonds.[1][8]

The fundamental pentaborate unit consists of three borate tetrahedra (BO₄) and two borate triangular groups (BO₃).[1] The arrangement of the sodium and calcium polyhedral chains parallel to the c-axis is responsible for the mineral's characteristic fibrous habit and its remarkable optical properties.[9]

Crystallographic Data

The crystallographic parameters of this compound have been refined through single-crystal and powder X-ray diffraction studies.[4][8]

| Property | Value | References |

| Crystal System | Triclinic | [1][6] |

| Crystal Class | Pinacoidal (1) | [1][6] |

| Space Group | P1 | [1][6] |

| Unit Cell Parameters | a ≈ 8.816 Å, b ≈ 12.87 Å, c ≈ 6.678 Å | [1][6][8] |

| α ≈ 90.25°, β ≈ 109.12°, γ ≈ 105.1° | [1][6] | |

| Formula Units (Z) | 2 | [1][6] |

| Unit Cell Volume | ~687.83 ų | [6] |

Chemical Composition

The ideal chemical formula for this compound is NaCaB₅O₆(OH)₆·5H₂O. The elemental weight percentages are detailed below.

| Element | Symbol | Weight % |

| Oxygen | O | 67.12% |

| Boron | B | 13.34% |

| Calcium | Ca | 9.89% |

| Sodium | Na | 5.67% |

| Hydrogen | H | 3.98% |

| Oxide | Formula | Weight % |

| Boron Trioxide | B₂O₃ | 42.95% |

| Water | H₂O | 35.56% |

| Calcium Oxide | CaO | 13.84% |

| Sodium Oxide | Na₂O | 7.65% |

(Data calculated from the ideal end-member formula).[6]

Physical and Optical Properties

This compound is renowned for its unique optical phenomenon, earning it the nickname "TV rock" or "television stone".[1][3] This effect arises from its structure of parallel fibrous crystals, which act as natural optical fibers.[2][8][10] Light is transmitted along the length of these fibers via total internal reflection.[1][10] When a polished slice of this compound with faces perpendicular to the fiber orientation is placed on a surface, the image of the surface is transmitted to the top face of the mineral.[1][10]

Tabulated Physical and Optical Data

| Property | Value / Description | References |

| Physical Properties | ||

| Mohs Hardness | 2.5 | [1][6] |

| Specific Gravity | 1.95 - 1.96 g/cm³ | [1][7] |

| Cleavage | Perfect on {010}, Good on {110}, Poor on {110} | [1][6][11] |

| Fracture | Uneven | [1][6] |

| Tenacity | Brittle | [1][6] |

| Luster | Vitreous (crystals); Silky or Satiny (fibrous aggregates) | [1][5][6] |

| Streak | White | [1][5] |

| Optical Properties | ||

| Diaphaneity | Transparent to opaque | [1] |

| Optical Class | Biaxial (+) | [1][7] |

| Refractive Indices | nα = 1.491–1.496, nβ = 1.504–1.506, nγ = 1.519–1.520 | [1][12] |

| Birefringence | δ = 0.028 - 0.029 | [1][5][13] |

| 2V Angle | 73° - 78° | [1] |

| Fluorescence | May fluoresce yellow, greenish-yellow, or white under SW/LW UV | [1][6][11] |

Experimental Protocols for Characterization

The determination of this compound's structure and properties relies on a suite of standard analytical techniques. The following sections provide generalized yet detailed methodologies for these key experiments.

Powder X-Ray Diffraction (P-XRD)

P-XRD is the primary method for routine identification and for determining the unit cell parameters of a crystalline material like this compound.

-

Objective: To identify the mineral phase and refine its lattice parameters by comparing its diffraction pattern to a known database.

-

Sample Preparation:

-

A small, representative sample of this compound is selected.

-

The sample is ground to a fine, homogeneous powder (typically <10 μm particle size) using an agate mortar and pestle to ensure random crystal orientation.[13][14]

-

The powder is carefully packed into a sample holder, ensuring a flat, smooth surface level with the holder's rim.

-

-

Instrumentation & Data Collection:

-

A powder diffractometer is used, typically with a Cu Kα radiation source (λ ≈ 1.54 Å).

-

The instrument is configured to scan over a range of 2θ angles (e.g., 5° to 70°), with a defined step size (e.g., 0.02°) and dwell time (e.g., 1 second/step).

-

The detector rotates around the sample, measuring the intensity of the diffracted X-rays at each 2θ angle.[13]

-

-

Data Analysis:

-

The resulting diffraction pattern (a plot of intensity vs. 2θ) is processed. The positions (2θ) and intensities of the diffraction peaks are determined.

-

The peak positions are used to calculate the d-spacings using Bragg's Law (nλ = 2d sinθ).[14]

-

The set of d-spacings and their relative intensities acts as a "fingerprint" which is compared against a reference database (e.g., the Powder Diffraction File™ from the ICDD) for phase identification.[15]

-

For structural refinement, the peak positions can be indexed and used in a least-squares refinement program to calculate the precise unit cell parameters.[15]

-

Thermogravimetric Analysis (TGA/DTA)

TGA measures the change in mass of a sample as a function of temperature, which is essential for studying the dehydration and dehydroxylation processes in hydrated minerals like this compound.

-

Objective: To quantify the water content (both molecular water and hydroxyl groups) and determine the temperatures at which they are lost.[16][17]

-

Sample Preparation:

-

A small amount of the finely powdered this compound sample (typically 5-20 mg) is accurately weighed.[18]

-

The sample is placed into an inert crucible (e.g., alumina (B75360) or platinum).

-

-

Instrumentation & Data Collection:

-

The crucible is placed in a TGA furnace on a high-precision microbalance.

-

The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., ambient to 1000 °C).[18][19]

-

The furnace is purged with an inert gas (e.g., Nitrogen at 50 mL/min) to prevent oxidative side reactions.[18]

-

The instrument continuously records the sample mass as a function of temperature. Often, Differential Thermal Analysis (DTA) is run concurrently to detect endothermic/exothermic events.

-

-

Data Analysis:

-

The TGA curve (mass % vs. temperature) is analyzed. Each step-wise mass loss corresponds to a thermal event.

-

For this compound, multiple mass loss steps are observed. The first stages (below ~250 °C) correspond to the loss of the five molecules of crystal water (dehydration).[20] Later stages at higher temperatures (~260-580 °C) correspond to the loss of the six hydroxyl groups (dehydroxylation).[20]

-

The percentage of mass lost at each step is calculated to quantify the different types of water in the structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of molecular bonds. For borates, it is highly effective for distinguishing the coordination of boron (trigonal BO₃ vs. tetrahedral BO₄).

-

Objective: To identify the functional groups (O-H, B-O) and determine the coordination environment of boron within the this compound structure.[21]

-

Sample Preparation:

-

A small amount of the powdered this compound sample (~1 mg) is mixed with ~100-200 mg of a dry, IR-transparent matrix (e.g., potassium bromide, KBr).[22]

-

The mixture is thoroughly ground to ensure homogeneity.

-

The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation & Data Collection:

-

The KBr pellet is placed in the sample holder of an FTIR spectrometer.

-

A background spectrum of the empty sample chamber (or a pure KBr pellet) is collected.

-

The infrared beam is passed through the sample pellet, and the transmitted radiation is measured by a detector. The typical scan range is 4000-400 cm⁻¹.[18]

-

-

Data Analysis:

-

The sample spectrum is ratioed against the background to produce a final absorbance or transmittance spectrum.

-

The positions, shapes, and intensities of the absorption bands are analyzed. For borates:

-

Bands in the 1200–1500 cm⁻¹ range are assigned to B-O asymmetric stretching in trigonal BO₃ units.[23]

-

Bands in the 800–1200 cm⁻¹ range are characteristic of B-O stretching in tetrahedral BO₄ units.[23]

-

Broad bands in the 3000-3600 cm⁻¹ range are due to O-H stretching vibrations from water molecules and hydroxyl groups.[6]

-

-

References

- 1. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]

- 2. This compound Natures Fiber Optics [rocksandminerals4u.com]

- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. air.unimi.it [air.unimi.it]

- 9. X-ray diffraction | Clays and Minerals [claysandminerals.com]

- 10. USGS Information Handout: X-Ray Powder Diffraction [pubs.usgs.gov]

- 11. This compound.biz [this compound.biz]

- 12. hha.hitachi-hightech.com [hha.hitachi-hightech.com]

- 13. attminerals.com [attminerals.com]

- 14. 12 X-ray Diffraction and Mineral Analysis – Mineralogy [opengeology.org]

- 15. iucr.org [iucr.org]

- 16. Using Thermogravimetric Analysis for Mineral Examination [xrfscientific.com]

- 17. azom.com [azom.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Infrared Spectra of the Crystalline Inorganic Borates - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ars.usda.gov [ars.usda.gov]

- 23. mdpi.com [mdpi.com]

The Genesis of Ulexite: A Geochemical and Experimental Perspective

An In-depth Technical Guide on the Geological Formation of Ulexite Deposits

Abstract

This compound [NaCaB₅O₆(OH)₆·5H₂O], a structurally complex hydrated sodium calcium borate (B1201080), is a significant commercial boron ore. Its formation is intrinsically linked to specific geological and geochemical conditions prevalent in arid, volcanic regions. This technical guide provides a comprehensive overview of the geological processes leading to the formation of this compound deposits, details the physicochemical parameters governing its precipitation, and presents a laboratory-based synthesis protocol. The content herein is intended for researchers, geochemists, and professionals in mineralogy and materials science, offering a detailed understanding of this compound genesis from both a natural and experimental standpoint.

Geological Formation of this compound Deposits

This compound deposits are primarily found in evaporite environments, specifically within salt playas and dry saline lakes that have experienced significant volcanic and geothermal activity.[1][2][3] The formation process is a multi-stage geological phenomenon involving the leaching of boron from source rocks, its transport and accumulation in terminal basins, and subsequent precipitation due to evaporation and specific brine chemistry.

Source of Boron and Other Chemical Constituents

The primary source of boron for the formation of this compound and other borate minerals is typically volcanic activity.[1][3][4] Pyroclastic rocks, such as tuffs and volcanic ash, which are rich in boron, are subjected to weathering and leaching by surface and groundwaters.[3][5] Geothermal springs and fumaroles associated with volcanic regions also play a crucial role in liberating and transporting boron and other essential elements, including sodium and calcium, into the hydrological system.[4][5] The leaching of underlying basement rocks and Tertiary limestones can serve as a significant source of calcium and other cations.[5]

Transport and Accumulation

Boron-laden solutions, often in the form of boric acid, are transported by streams and groundwater into closed, undrained desert basins, forming ephemeral or perennial playa lakes.[3][6] These basins act as terminal sinks where the dissolved solids become progressively concentrated.

Evaporation and Precipitation

Arid to semi-arid climatic conditions are essential for the formation of economically viable borate deposits.[5] High rates of evaporation relative to inflow lead to the supersaturation of the lake brines with respect to various minerals. As the water evaporates, the concentration of sodium, calcium, and borates increases, leading to the precipitation of a sequence of evaporite minerals. This compound precipitates under specific geochemical conditions, often alongside other borates and saline minerals.[7]

Geochemical Conditions for this compound Precipitation

The precipitation of this compound from complex brines is governed by a delicate interplay of several physicochemical parameters. The stability field of this compound is relatively small, indicating that it forms under very specific thermodynamic conditions.[8]

pH

The pH of the lake water is a critical factor. This compound formation occurs in an alkaline environment, with studies of natural deposits suggesting a pH range of approximately 8.5 to 11.[5]

Temperature

While the precise temperature range for the natural formation of this compound in playa lakes is not well-defined, experimental data on the dehydration of this compound shows that it begins to lose its crystalline water at temperatures between 50°C and 100°C. Laboratory synthesis and related industrial processes for other borates occur at temperatures ranging from below 50°C to as high as 200°C, suggesting that this compound can form under a variety of temperature conditions depending on the specific brine chemistry.

Brine Composition and Ionic Concentrations

The relative concentrations of sodium, calcium, and boron are paramount. The formation of this compound, a sodium-calcium borate, is favored in brines where both sodium and calcium ions are sufficiently available.[7] The presence of other ions can influence the mineral assemblage. This compound is commonly found in association with a suite of other evaporite minerals, the presence of which provides further clues to the brine chemistry at the time of deposition.

Data Presentation

Table 1: Ideal Chemical Composition of this compound

| Constituent | Oxide Formula | Weight % | Element | Weight % |

| Boron Oxide | B₂O₃ | 42.95% | Boron (B) | 13.34% |

| Calcium Oxide | CaO | 13.84% | Calcium (Ca) | 9.89% |

| Sodium Oxide | Na₂O | 7.65% | Sodium (Na) | 5.67% |

| Water | H₂O | 35.56% | Hydrogen (H) | 3.98% |

| Oxygen (O) | 67.12% |

Data compiled from various sources.

Table 2: Geochemical and Experimental Parameters for this compound Formation

| Parameter | Value/Range | Context | Source |

| pH (Natural Formation) | 8.5 - 11 | Playa lake environment | [5] |

| pH (Experimental Synthesis) | 9.0 - 9.5 | Laboratory synthesis from amorphous precipitate | [1] |

| pH (Industrial Process) | 9 - 13 | Manufacturing of calcium borate from this compound | |

| Temperature (Dehydration) | Starts at 50°C - 100°C | Loss of crystalline water | |

| Temperature (Industrial Process) | < 50°C to 200°C | Various borate synthesis and extraction methods |

Table 3: Minerals Commonly Associated with this compound Deposits

| Mineral Class | Mineral Name | Chemical Formula |

| Borates | Borax (B76245) | Na₂B₄O₅(OH)₄·8H₂O |

| Colemanite | CaB₃O₄(OH)₃·H₂O | |

| Hydroboracite | CaMgB₆O₈(OH)₆·3H₂O | |

| Probertite | NaCaB₅O₇(OH)₄·3H₂O | |

| Meyerhofferite | CaB₃O₃(OH)₅·H₂O | |

| Sulfates | Gypsum | CaSO₄·2H₂O |

| Glauberite | Na₂Ca(SO₄)₂ | |

| Mirabilite | Na₂SO₄·10H₂O | |

| Halides | Halite | NaCl |

| Carbonates | Calcite | CaCO₃ |

| Trona | Na₃(CO₃)(HCO₃)·2H₂O |

Data compiled from multiple sources.[3][7]

Experimental Protocol for this compound Synthesis

The following protocol is adapted from a method described in the literature for the laboratory synthesis of this compound crystals.[1] This procedure involves the initial formation of an amorphous calcium borate precipitate, followed by its conversion to crystalline this compound under specific pH and chemical conditions.

Reagents and Materials

-

Borax (Na₂B₄O₇·10H₂O), analytical grade

-

Calcium chloride (CaCl₂), analytical grade

-

Boric acid (H₃BO₃), analytical grade

-

Sodium chloride (NaCl), analytical grade

-

Sodium hydroxide (B78521) (NaOH), 5M solution

-

Deionized water

-

Beakers (500 mL, 4 L)

-

Filtration apparatus (e.g., Büchner funnel)

-

pH meter

-

Drying oven

-

Ethanol (B145695) (50% and absolute)

Procedure

-

Preparation of Amorphous Precipitate: a. Prepare a cold saturated solution of borax by dissolving the salt in 250.0 mL of deionized water. b. Prepare a saturated solution of calcium chloride in 200.0 mL of deionized water. c. Mix the cold saturated borax solution with the saturated CaCl₂ solution. An amorphous precipitate will form. d. Filter the solid precipitate, wash it thoroughly with deionized water, and dry at 105°C.

-

Conversion to Crystalline this compound: a. In a 4 L beaker, combine 40.0 g of the dried amorphous precipitate, 40.0 g of boric acid, and 450.0 g of sodium chloride. b. Add 2.5 L of deionized water to the mixture. c. Adjust the pH of the mixture to a range of 9.0-9.5 using a 5M NaOH solution, monitoring with a pH meter. d. Allow the mixture to stand at room temperature. The solid will gradually transform from an amorphous precipitate to crystalline this compound over several days.

-

Harvesting and Drying: a. After 15 days, filter the this compound crystals. b. Wash the crystals successively with pure deionized water, followed by a 50% ethanol solution, and finally with absolute ethanol. c. Dry the final product to a constant weight at 40°C.

Visualizations

Caption: Flowchart of the geological formation of this compound deposits.

Caption: Experimental workflow for the laboratory synthesis of this compound.

Conclusion

The formation of this compound deposits is a complex geological process requiring a specific convergence of volcanic activity, arid climate, and precise brine chemistry. Understanding these formation parameters is crucial for the exploration and exploitation of boron resources. Furthermore, the ability to synthesize this compound in a laboratory setting not only confirms the geochemical conditions required for its formation but also opens avenues for the controlled production of this industrially important mineral. This guide has synthesized the current knowledge on the geological and experimental aspects of this compound formation, providing a foundational resource for scientific and industrial applications.

References

- 1. reddit.com [reddit.com]

- 2. US4233051A - Method for producing calcium borates - Google Patents [patents.google.com]

- 3. bisley.biz [bisley.biz]

- 4. americanborate.com [americanborate.com]

- 5. etimineusa.com [etimineusa.com]

- 6. agriculture.borax.com [agriculture.borax.com]

- 7. This compound Reagent: High-Purity Sodium Calcium Borate for Research [benchchem.com]

- 8. researchgate.net [researchgate.net]

Preliminary Analysis of Ulexite Ore: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary analysis of ulexite ore, a hydrated sodium calcium borate (B1201080) mineral with the general chemical formula NaCaB₅O₆(OH)₆·5H₂O.[1] This document outlines the typical chemical and mineralogical composition of this compound ore and details the standard experimental protocols for its characterization. The information presented here is intended to serve as a foundational resource for researchers and professionals involved in the exploration and utilization of this important boron source.

Chemical and Mineralogical Composition of this compound Ore

This compound is a structurally complex borate mineral that typically forms in evaporite deposits in arid regions.[2][3] While the pure mineral has a defined chemical composition, this compound ore is a mixture of this compound and various other minerals, leading to variations in its bulk chemical composition.

Chemical Composition

The theoretical composition of pure this compound is presented below. However, the actual composition of this compound ore can vary significantly based on its origin.

Table 1: Theoretical vs. Typical Oxide Composition of this compound Ore

| Oxide | Theoretical % in Pure this compound[4][5] | Typical Range in this compound Ore (%)[6][7] |

| B₂O₃ | 42.95 | 34.0 - 43.1 |

| CaO | 13.84 | 13.8 - 20.0 |

| Na₂O | 7.65 | 4.0 - 7.6 |

| H₂O (LOI) | 35.56 | ~34.0 |

| SiO₂ | - | 3.0 - 4.0 |

| MgO | - | ~1.6 |

| Al₂O₃ | - | ~0.1 |

| Fe₂O₃ | - | ~0.02 |

| SrO | - | ~0.6 |

Note: The ranges for this compound ore are compiled from various sources and can differ based on the specific deposit.

This compound ores from different locations exhibit distinct chemical profiles. For instance, analyses of South American this compound show variations in total boron content and the presence of heavy metals like arsenic.[8]

Mineralogical Composition

This compound ore is not monomineralic. It is commonly associated with a suite of other evaporite minerals. The identification of these associated minerals is crucial for processing and refining the ore.

Table 2: Common Mineral Phases in this compound Ore

| Mineral | Chemical Formula | Common Association |

| This compound | NaCaB₅O₆(OH)₆·5H₂O | Primary boron mineral |

| Colemanite | Ca₂B₆O₁₁·5H₂O | Often found with this compound[2][3] |

| Borax | Na₂B₄O₇·10H₂O | A common associate in evaporite deposits[2][3] |

| Gypsum | CaSO₄·2H₂O | Gangue mineral[2][3] |

| Calcite | CaCO₃ | Gangue mineral |

| Halite | NaCl | Gangue mineral[2][3] |

| Clay Minerals | (e.g., Smectite, Illite) | Often present as impurities[4][5] |

Experimental Protocols for this compound Ore Analysis

A multi-analytical approach is necessary for a thorough characterization of this compound ore. The following sections detail the standard methodologies for mineralogical and elemental analysis.

Sample Preparation Workflow

A standardized sample preparation procedure is critical to ensure the accuracy and reproducibility of analytical results.

X-ray Diffraction (XRD) for Mineralogical Analysis

XRD is the primary technique for identifying the crystalline phases present in this compound ore.

Methodology:

-

Sample Preparation: A representative portion of the finely milled ore powder (~2 grams) is back-loaded into a standard powder sample holder. The surface is gently pressed to ensure a flat, smooth analytical surface, minimizing preferred orientation of the fibrous this compound crystals.

-

Instrumentation: A modern powder X-ray diffractometer equipped with a Cu Kα radiation source is typically used.

-

Data Acquisition:

-

2θ Range: 5° to 70°

-

Step Size: 0.02°

-

Time per Step: 1-2 seconds

-

-

Data Analysis: The resulting diffractogram is processed using phase identification software. The experimental peak positions and intensities are compared against a mineral database (e.g., the ICDD Powder Diffraction File) to identify the constituent mineral phases. Key d-spacings for this compound are approximately 12.2 Å, 7.75 Å, and 6.00 Å.[9]

X-ray Fluorescence (XRF) for Major and Minor Element Analysis

XRF is a rapid and non-destructive technique for determining the bulk elemental composition of the ore, typically reported as oxides.

Methodology:

-

Sample Preparation (Fused Bead):

-

Approximately 1 gram of the milled ore powder is mixed with a lithium borate flux (e.g., a mixture of lithium tetraborate (B1243019) and lithium metaborate) in a 1:10 sample-to-flux ratio.

-

The mixture is fused in a platinum crucible at 1000-1100°C until a homogeneous molten glass is formed.

-

The molten glass is then cast into a mold to create a flat, homogeneous glass disk for analysis. This method eliminates particle size and mineralogical effects.

-

-

Instrumentation: A wavelength-dispersive XRF (WD-XRF) spectrometer is recommended for high accuracy and precision.

-

Calibration: The instrument is calibrated using certified reference materials of similar matrix composition.

-

Data Analysis: The intensities of the characteristic X-rays for each element are measured and converted to concentrations using the calibration curves.

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for Trace Element Analysis

ICP-OES is a highly sensitive technique used to quantify the concentration of trace elements in the this compound ore.

Methodology:

-

Sample Preparation (Acid Digestion):

-

A precise amount of the milled ore powder (e.g., 0.1-0.25 g) is weighed into a Teflon digestion vessel.

-

A mixture of strong acids is added. For borate minerals, a common approach involves nitric acid (HNO₃) and hydrofluoric acid (HF) to dissolve silicate (B1173343) impurities. The digestion is performed in a sealed vessel at high temperature and pressure to prevent the loss of volatile boron compounds.[10]

-

After digestion, the solution is diluted to a known volume with deionized water.

-

-

Instrumentation: An ICP-OES instrument with a hydrofluoric acid-resistant sample introduction system is used.[10]

-

Analysis: The prepared sample solution is introduced into the plasma, which excites the atoms of the elements present. The instrument measures the intensity of the light emitted at characteristic wavelengths for each element.

-

Quantification: The concentrations of the elements are determined by comparing the emission intensities to those of calibration standards.

Integrated Analytical Workflow

The combination of these analytical techniques provides a comprehensive understanding of the this compound ore's composition.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Encyclopedia [le-comptoir-geologique.com]

- 3. This compound: The Wonder Mineral | Borates Today [borates.today]

- 4. mindat.org [mindat.org]

- 5. zh.mindat.org [zh.mindat.org]

- 6. etimineusa.com [etimineusa.com]

- 7. Investigation of the dehydration of this compound ore with different parameters and modeling with artificial neural network (ANN) method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. agriculture.borax.com [agriculture.borax.com]

- 9. handbookofmineralogy.org [handbookofmineralogy.org]

- 10. Boron Analysis in Boron Ores by Inductively Coupled Plasma-Optical Emission Spectrometry with Sealed Acid Digestion at High Pressure [ykcs.ac.cn]

Ulexite: A Comprehensive Technical Guide to its Chemical Formula and Structural Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ulexite, a structurally complex hydrated sodium calcium borate (B1201080), holds significance beyond its unique optical properties, often colloquially known as "TV rock." This technical guide provides an in-depth analysis of the chemical formula and crystal structure of this compound, targeting researchers, scientists, and professionals in drug development who may utilize borate compounds. This document synthesizes crystallographic data, details experimental protocols for structural determination, and presents key structural features through organized data tables and visualizations. The information compiled herein is foundational for understanding the chemical behavior of this compound and exploring its potential applications.

Chemical Formula and Nomenclature

This compound is a mineral with the chemical formula NaCaB₅O₆(OH)₆·5H₂O [1][2][3][4][5]. It is classified as a nesoborate, specifically a pentaborate, due to the presence of the isolated [B₅O₆(OH)₆]³⁻ polyanion.[1] The mineral was named after the German chemist Georg Ludwig Ulex, who first discovered it.[1]

Crystallographic Data

This compound crystallizes in the triclinic crystal system with the space group P1̅.[1][6][7] This low-symmetry system is characterized by three unequal axes with all angles departing from 90°. The fundamental crystallographic parameters for this compound are summarized in Table 1.

| Parameter | Value | Reference |

| Crystal System | Triclinic | [1][6][8] |

| Space Group | P1̅ | [1][7] |

| a | 8.816(3) Å | [1][6] |

| b | 12.870(7) Å | |

| c | 6.678(1) Å | [1][6] |

| α | 90.25° | [1][6] |

| β | 109.12° | [1][6] |

| γ | 105.1° | [1][6] |

| Z | 2 | [1] |

| V | 687.83 ų | [6] |

| Table 1: Crystallographic Data for this compound. |

Structural Analysis

The crystal structure of this compound is notably complex, composed of three primary structural units: infinite chains of sodium-octahedra, infinite chains of calcium-polyhedra, and isolated pentaborate polyanions.[1][9] These units are interconnected through a network of hydrogen bonds.

The Pentaborate Polyanion: [B₅O₆(OH)₆]³⁻

The fundamental building block of the borate component is the [B₅O₆(OH)₆]³⁻ polyanion. This anion consists of three borate tetrahedra and two borate triangular groups.[1][3] The arrangement of these groups forms a stable and complex structure.

Pentaborate Polyanion [B₅O₆(OH)₆]³⁻ Structure

Coordination Environments

The sodium and calcium cations exhibit distinct coordination environments within the this compound structure.

-

Sodium (Na⁺): Each sodium ion is coordinated by an octahedron of two hydroxyl oxygens and four water molecules.[1]

-

Calcium (Ca²⁺): Each calcium ion is surrounded by a polyhedron of eight oxygen atoms.[1]

These coordination polyhedra form chains that extend parallel to the c-axis of the crystal, which is responsible for the characteristic fibrous habit of this compound.

Selected Bond Lengths

The precise determination of bond lengths is crucial for a complete structural understanding. Table 2 summarizes the average bond lengths for the key atomic interactions in this compound.

| Bond | Average Bond Length (Å) | Reference |

| B-O (tetrahedral) | 1.48 | [1] |

| B-O (triangular) | 1.37 | [1] |

| Ca-O | 2.48 | [1] |

| Na-O | 2.42 | [1] |

| Table 2: Selected Average Bond Lengths in this compound. |

Experimental Protocols for Structural Determination

The crystal structure of this compound was first accurately described by Clark and Appleman in 1964, and has been refined in more recent studies utilizing advanced techniques. The primary method for elucidating the atomic arrangement in this compound is single-crystal X-ray diffraction .

A Modern Experimental Workflow

A representative modern experimental protocol for the structural analysis of this compound is outlined below, based on recent studies.

Experimental Workflow for this compound Structure Determination

Key Steps in the Protocol:

-

Crystal Selection: A suitable single crystal of this compound is carefully selected under a microscope.

-

Data Collection: The crystal is mounted on a goniometer and subjected to a monochromatic X-ray beam, often from a synchrotron source for high resolution. Diffraction patterns are collected on a detector.

-

Data Processing: The collected diffraction spots are indexed to determine the unit cell parameters and space group. The intensities of the reflections are integrated and corrected for various experimental effects, including absorption.

-

Structure Solution and Refinement: The initial positions of the atoms are determined using methods such as Patterson or direct methods. These positions and their thermal parameters are then refined against the experimental data to obtain the final, accurate crystal structure.

Logical Relationship of Structural Components

The overall structure of this compound can be visualized as an intricate network of its constituent polyhedra. The chains of sodium and calcium polyhedra are linked by the pentaborate anions, with hydrogen bonding playing a crucial role in stabilizing the entire framework.

Logical Relationship of Structural Components in this compound

Conclusion

The chemical formula NaCaB₅O₆(OH)₆·5H₂O and the triclinic crystal structure of this compound give rise to a complex and fascinating mineral. Its architecture, characterized by interconnected cationic chains and isolated pentaborate polyanions, is a testament to the intricate ways in which borates can polymerize. A thorough understanding of this structure, achieved through detailed experimental protocols like single-crystal X-ray diffraction, is paramount for any application that seeks to leverage the chemical properties of this unique borate mineral. The data and visualizations presented in this guide offer a foundational resource for researchers and professionals working with this compound and related borate compounds.

References

- 1. air.unimi.it [air.unimi.it]

- 2. This compound Reagent: High-Purity Sodium Calcium Borate for Research [benchchem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. mindat.org [mindat.org]

- 5. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 6. handbookofmineralogy.org [handbookofmineralogy.org]

- 7. This compound Mineral Data [webmineral.com]

- 8. allmineralsrock.com [allmineralsrock.com]

- 9. researchgate.net [researchgate.net]

Unveiling the Anisotropic World of Ulexite: A Technical Guide to its Optical and Crystallographic Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core optical and crystallographic properties of ulexite (NaCaB₅O₆(OH)₆·5H₂O), a structurally complex borate (B1201080) mineral renowned for its unique fiber-optic capabilities. This document provides a comprehensive overview of its quantitative data, detailed experimental protocols for its characterization, and visualizations to elucidate key structural and procedural relationships.

Quantitative Data Summary

The optical and crystallographic parameters of this compound are summarized in the tables below for clear comparison and reference.

Table 1: Optical Properties of this compound

| Property | Value | Reference |

| Optical System | Biaxial (+) | [1][2] |

| Refractive Indices | nα = 1.491 - 1.496 | [1][2] |

| nβ = 1.504 - 1.506 | [1][2] | |

| nγ = 1.519 - 1.520 | [1][2] | |

| Birefringence (δ) | 0.028 - 0.029 | [1][3] |

| 2V Angle (measured) | 73° - 78° | [1][2] |

| Pleochroism | None | [3] |

| Dispersion | None reported | |

| Luster | Vitreous to silky | [4] |

| Transparency | Transparent to opaque | [1] |

Table 2: Crystallographic Properties of this compound

| Property | Value | Reference |

| Crystal System | Triclinic | [1][4] |

| Space Group | P1 | [1][4] |

| Unit Cell Parameters | a = 8.816(3) Å | [1][2] |

| b = 12.870(7) Å | [2] | |

| c = 6.678(1) Å | [1][2] | |

| α = 90.25° - 90.36(2)° | [1][2] | |

| β = 109.05(2)° - 109.12° | [1][2] | |

| γ = 104.98(4)° - 105.1° | [1][2] | |

| Formula Units (Z) | 2 | [2] |

| Cleavage | Perfect on {010}, Good on {110}, Poor on {110} | [1][4] |

| Twinning | Polysynthetic on {010} and {100} | [1] |

Experimental Protocols

This section details the methodologies for determining the key optical and crystallographic properties of this compound, based on established mineralogical techniques and specific studies.

Single-Crystal X-ray Diffraction

The determination of this compound's crystal structure, unit cell dimensions, and space group is achieved through single-crystal X-ray diffraction.[5]

Protocol:

-

Sample Preparation: A small, single crystal of this compound (approximate dimensions of 8x4x3 µm³) is carefully isolated and mounted on a goniometer head.[5]

-

Data Collection:

-

Instrument: A high-pressure single-crystal synchrotron X-ray diffractometer (e.g., ID15b beamline at ESRF, Grenoble, France) is employed.[5]

-

Data Acquisition: Diffraction data is collected at various pressures to study the material's stability and compressional behavior.[5]

-

Indexing and Integration: The diffraction peaks are indexed, and their intensities are integrated using software such as the CrysAlisPro package. Corrections for Lorentz-polarization and X-ray absorption by the diamond anvil cell (DAC) components are applied.[5]

-

-

Structure Solution and Refinement:

-

Software: The crystal structure is solved and refined using software like JANA2006.[5]

-

Refinement Model: The refinement is performed in the P1 space group, using initial fractional coordinates from established models. Isotropic displacement parameters are typically refined for all non-hydrogen sites.[5]

-

Optical Property Determination

The optical properties of this compound are determined using polarized light microscopy.

2.2.1. Refractive Index Measurement (Immersion Method)

Protocol:

-

Sample Preparation: this compound crystals are crushed and sieved to obtain fragments of a suitable size for microscopic examination.

-

Mounting: A small number of this compound grains are placed on a glass slide, and a drop of a calibrated refractive index oil is added. A coverslip is placed over the sample.

-

Microscopic Examination:

-

Instrument: A petrographic microscope equipped with a spindle stage is used.

-

Becke Line Test: The Becke line, a bright halo that appears around a grain when it is slightly out of focus, is observed. The direction of movement of the Becke line when the focus is changed indicates whether the refractive index of the mineral is higher or lower than that of the immersion oil.

-

Iteration: The process is repeated with a series of immersion oils of varying refractive indices until a match is found (the grain becomes nearly invisible, and the Becke line disappears).

-

Principal Refractive Indices: For the biaxial this compound, the spindle stage is used to orient the crystal fragments to measure the three principal refractive indices (nα, nβ, and nγ).

-

2.2.2. Birefringence and 2V Angle Determination

Protocol:

-

Birefringence Calculation: Once the principal refractive indices are determined, the birefringence (δ) is calculated as the difference between the highest and lowest refractive indices (δ = nγ - nα).

-

2V Angle Measurement:

-

Conoscopic Observation: Using a high-magnification objective and a condensing lens, an interference figure is observed.

-

Measurement: The separation of the isogyres in the interference figure is used to determine the 2V angle. For this compound, which is biaxial positive, this measurement confirms its optical character.[1]

-

Visualizations

The following diagrams illustrate the experimental workflow for this compound characterization and the structural basis for its unique optical properties.

Caption: Experimental workflow for the characterization of this compound.

Caption: Relationship between this compound's crystal structure and its fiber-optic properties.

References

Unveiling the Thermoluminescent Properties of Ulexite: A Technical Guide

An in-depth exploration of the thermoluminescence characteristics of the borate (B1201080) mineral ulexite, detailing its response to ionizing radiation, kinetic parameters, and the experimental protocols for its analysis. This guide is intended for researchers, scientists, and professionals in the fields of radiation dosimetry and materials science.

Introduction to this compound and its Thermoluminescent Potential

This compound, a structurally complex borate mineral with the chemical formula NaCaB₅O₆(OH)₆·5H₂O, has garnered significant interest for its potential applications in radiation dosimetry.[1][2] Its thermoluminescent (TL) properties, the emission of light upon heating after being exposed to ionizing radiation, make it a candidate for measuring absorbed radiation doses. This guide provides a comprehensive overview of the key thermoluminescence characteristics of this compound, including its glow curve, kinetic parameters, and response to different types of radiation.

The mineral's composition typically includes significant percentages of B₂O₃, CaO, and Na₂O.[1][3] X-ray diffraction (XRD) analysis has confirmed that this compound possesses a triclinic crystal structure.[2] Understanding the intrinsic TL properties of this naturally occurring material is crucial for its development as a reliable dosimeter.

Thermoluminescence Glow Curve and Kinetic Parameters

The thermoluminescence glow curve of this compound, a plot of TL intensity versus temperature, exhibits a complex structure with multiple peaks. These peaks correspond to the release of trapped charge carriers from different energy levels within the mineral's crystal lattice. The exact number and position of these peaks can vary depending on factors such as the heating rate, radiation dose, and any pre-irradiation thermal treatment (annealing).[4][5]

Glow Peak Characteristics

Studies have identified several prominent glow peaks in both natural and laboratory-irradiated this compound. For instance, after beta irradiation, natural this compound has been shown to exhibit four main glow peaks at approximately 154 °C, 211 °C, 273 °C, and 327 °C.[2] Another study on beta-irradiated and annealed this compound reported five TL peaks at around 74 °C, 122 °C, 169 °C, 224 °C, and 323 °C when heated at a rate of 2 °C/s.[1] The UV-blue TL emission of natural this compound has been observed to shift toward higher temperatures as the heating rate increases, while the intensity of the emission decreases.[4]

The following tables summarize the quantitative data on the glow peak temperatures and kinetic parameters of this compound from various studies.

Table 1: Thermoluminescence Glow Peak Temperatures of this compound

| Study | Radiation Source | Heating Rate (°C/s) | Peak 1 (°C) | Peak 2 (°C) | Peak 3 (°C) | Peak 4 (°C) | Peak 5 (°C) |

| Kalita et al. (2020)[2] | Beta | Not specified | 154 | 211 | 273 | 327 | - |

| Karabul et al. (2022)[1] | Beta (⁹⁰Sr/⁹⁰Y) | 2 | ~74 | ~122 | ~169 | ~224 | ~323 |

| Correcher et al.[5] | Natural/Beta | Not specified | 130-140 | 240 | 340 | - | - |

Table 2: Kinetic Parameters of this compound Thermoluminescence

| Study | Method | Peak | Activation Energy (Eₐ) (eV) | Frequency Factor (s⁻¹) | Kinetic Order |

| Kalita et al. (2020)[2] | Fractional Glow/Deconvolution | 1 | 0.72 / 0.76 | - | Non-first |

| 2 | 0.93 / 0.83 | - | Non-first | ||

| 3 | 1.16 / 0.96 | - | Non-first | ||

| 4 | 1.28 / 1.27 | - | Non-first | ||

| Karabul et al. (2022)[1] | - | 1 | ~0.80 | ~10⁸ - 10¹⁰ | - |

| 2 | ~0.89 | ~10⁸ - 10¹⁰ | - | ||

| 3 | ~1.08 | ~10⁸ - 10¹⁰ | - | ||

| 4 | ~1.16 | ~10⁸ - 10¹⁰ | - | ||

| 5 | ~1.24 | ~10⁸ - 10¹⁰ | - | ||

| Topaksu et al. (2015)[4] | Variable Heating Rate | - | 0.65(9) | 1.22 x 10¹² | - |

Dose Response and Fading

The response of this compound's TL signal to varying radiation doses has been investigated. Studies have shown that the TL peaks can exhibit a supra-linear response, where the TL intensity increases more than proportionally with the dose, in the range of 8 Gy to 1024 Gy.[2] In contrast, another study observed a sublinear behavior with no saturation up to 100 Gy.[1]

Signal fading, the loss of the TL signal over time after irradiation, is a critical parameter for dosimetric applications. For a peak at 333 °C in a beta-irradiated sample, a fading of only 5% was recorded at the end of the 4th week when stored in the dark at room temperature.[1] The lifetimes of the traps associated with the different glow peaks have been estimated to range from 1.55 days to 3.6 x 10⁴ years.[2]

Experimental Protocols

Accurate and reproducible thermoluminescence analysis relies on well-defined experimental protocols. This section details the common methodologies for sample preparation, irradiation, and TL measurement as cited in the literature.

Sample Preparation

-

Sourcing and Initial Preparation : this compound mineral samples are typically sourced from geological deposits.[6]

-

Grinding and Sieving : The raw mineral is crushed and ground into a fine powder. To ensure a uniform grain size for analysis, the powder is sieved. Common grain size fractions used are 90-200 µm for coarse grains and 4-11 µm for fine grains.[4] A study by Correcher et al. used a 90 µm powdered this compound.[6]

-

Chemical Treatment : To remove impurities that could interfere with the TL signal, chemical treatments are often employed. This can include washing with hydrochloric acid (HCl) to remove carbonates and hydrogen peroxide (H₂O₂) to eliminate organic matter.[4]

-

Annealing : To erase any pre-existing TL signal from natural background radiation and to sensitize the material, a pre-irradiation annealing step is crucial. A common procedure involves heating the sample at a specific temperature for a set duration. For instance, sintering at 800 °C for 8 hours has been used.[1]

Irradiation

-

Beta Irradiation : Beta sources, such as ⁹⁰Sr/⁹⁰Y, are frequently used for irradiating this compound samples.[1] The dose rate of the beta source is a critical parameter that needs to be calibrated.

-

Gamma Irradiation : While less commonly reported for this compound in the provided search results, gamma sources like ⁶⁰Co or ¹³⁷Cs are standard in TL dosimetry research for irradiating samples with known doses.

Thermoluminescence Measurement

-

TL Reader System : The TL signal is measured using a thermoluminescence reader. This instrument consists of a heating element to raise the sample's temperature at a controlled linear rate, a photomultiplier tube (PMT) to detect the emitted light, and associated electronics to record the signal as a function of temperature, generating a glow curve.[3]

-

Heating Rate : The heating rate is a critical parameter that affects the shape and peak positions of the glow curve.[4] Typical heating rates used in TL studies range from 1 °C/s to 10 °C/s.[2][7]

-

Atmosphere : To prevent spurious luminescence (light emission not related to the absorbed radiation dose), measurements are often performed in an inert nitrogen atmosphere.[7]

-

Glow Curve Analysis : The complex glow curves of this compound are often deconvoluted into their individual glow peaks using specialized software.[1][2] This deconvolution process allows for the determination of the kinetic parameters (activation energy, frequency factor, and kinetic order) for each trap.

Visualizing Experimental and Thermal Processes

To better illustrate the methodologies involved in the thermoluminescence analysis of this compound, the following diagrams have been generated using the DOT language.

Caption: A flowchart illustrating the key stages in the thermoluminescence analysis of this compound mineral.

References

High-Pressure Behavior of Ulexite Crystals: A Technical Guide

Abstract: This technical guide provides an in-depth analysis of the structural behavior of ulexite (NaCaB₅O₆(OH)₆·5H₂O) under high-pressure conditions. This compound, a hydrated borate (B1201080) mineral, exhibits significant structural transformations under compression, which are critical for understanding its stability and potential applications in fields such as materials science and geology. Based on in-situ single-crystal synchrotron X-ray diffraction studies up to 9.5 GPa, this document details a first-order, iso-symmetric phase transition from the ambient pressure phase (this compound-I) to a high-pressure polymorph (this compound-II). Key quantitative data, including compressibility parameters and unit-cell evolution, are presented. Furthermore, the experimental protocols employed to obtain these findings are thoroughly described, and logical workflows are visualized to provide a comprehensive overview for researchers and scientists.

Introduction

This compound is a structurally complex hydrated borate mineral with the ideal chemical formula NaCaB₅O₆(OH)₆·5H₂O.[1][2] It crystallizes in the triclinic system with the space group P-1.[2][3][4] Its crystal structure is characterized by three primary units: calcium-coordination polyhedra, sodium-coordination octahedra, and isolated pentaborate polyanions ([B₅O₆(OH)₆]³⁻).[1][2] These units are interconnected through a pervasive network of hydrogen bonds, which plays a crucial role in the overall stability of the crystal structure.[1][2] At ambient conditions, its unit-cell parameters are approximately a ≈ 8.816 Å, b ≈ 12.87 Å, c ≈ 6.678 Å, α ≈ 90.4°, β ≈ 109.1°, and γ ≈ 105.0°.[1]

Investigating the behavior of minerals under high pressure is fundamental to earth sciences for modeling conditions within planetary interiors and to materials science for discovering new phases with novel properties. For this compound, high-pressure studies are particularly relevant for evaluating its stability and performance as a potential aggregate in radiation-shielding concretes, where it may be subjected to significant stress.[1][5] Understanding its phase transitions, compressibility, and deformation mechanisms at the atomic scale provides crucial data for thermodynamic models and informs the development of advanced materials.[1]

Experimental Protocol: In-Situ High-Pressure X-ray Diffraction

The primary method for investigating the crystal structure of this compound under compression is in-situ high-pressure single-crystal synchrotron X-ray diffraction.[1] This technique allows for the direct measurement of unit-cell parameters and atomic positions while the sample is maintained at high pressure.

Detailed Methodology:

-

Sample Preparation: A small, poly-crystalline sample of this compound (approximate size 8×4×3 μm³) is selected due to the mineral's perfect cleavage and acicular habit, which make isolating a single crystal difficult.[1]

-

High-Pressure Apparatus: A membrane-driven diamond anvil cell (DAC) is used to generate high pressures.[1] The this compound sample is loaded into a sample chamber drilled into a stainless-steel gasket, which is pre-indented between two diamond anvils (e.g., Boehler-Almax design with 600 μm culets).[1]

-

Pressure Calibration: A few ruby microspheres are loaded into the sample chamber alongside the this compound crystal. The pressure is determined by measuring the pressure-dependent fluorescence shift of the ruby R1 line, providing an uncertainty of approximately ± 0.05 GPa.[1]

-

Pressure-Transmitting Medium: To ensure hydrostatic or quasi-hydrostatic conditions, the sample chamber is filled with a pressure-transmitting medium. A conventional 4:1 methanol:ethanol mixture is a suitable medium for this compound.[1]

-

Synchrotron X-ray Diffraction: The experiment is performed at a high-energy synchrotron beamline (e.g., ID15b at ESRF, Grenoble).[1] A focused, monochromatic X-ray beam (e.g., E ≈ 30 keV, λ ≈ 0.414 Å) is used to irradiate the crystal.[1]

-

Data Collection and Analysis: Diffraction patterns are collected on an area detector (e.g., MAR555 flat-panel) as the DAC is rotated.[1] A typical data collection strategy involves a continuous ω-scan over a wide angular range (e.g., -32° to +32°).[1] The collected diffraction spots are then indexed and their intensities integrated using specialized software (e.g., CrysAlisPro). The crystal structure is subsequently refined against the diffraction data using programs like JANA2006.[1]

Figure 1. Experimental workflow for high-pressure single-crystal X-ray diffraction on this compound.

Results and Discussion

Under compression from ambient pressure up to approximately 6.44 GPa, this compound maintains its initial crystal structure (this compound-I).[1][5] The compression is highly anisotropic, meaning the crystal compresses differently along its different crystallographic axes.[1][5] The compressional pattern, described by the finite-Eulerian principal components of the unit-strain ellipsoid, shows a ratio of ε₁:ε₂:ε₃ ≈ 7:3:1.[1][5] This indicates that the crystal is significantly more compressible along one direction compared to the others. The pressure-volume data for this phase can be fitted with a Birch-Murnaghan equation of state to determine its bulk modulus.

This compound undergoes a first-order, iso-symmetric phase transition between 6.44 and 7.13 GPa.[1][5] This reconstructive transition leads to the formation of a high-pressure polymorph, designated this compound-II.[1][5] A first-order transition is characterized by a discontinuity in the unit-cell volume at the transition pressure. The iso-symmetric nature of the transition means that the crystal system and space group (P-1) are preserved in the high-pressure phase.

Figure 2. Pressure-induced phase transition in this compound crystal.

The high-pressure phase, this compound-II, is stable at pressures above 7.13 GPa and has been studied up to 9.5 GPa.[1][5] Like the low-pressure phase, this compound-II also exhibits a marked anisotropic compressional pattern.[1][5] A key finding is that the transition results in a "bulk softening," where the high-pressure phase is more compressible than the low-pressure phase.[1][5] This is reflected in the lower isothermal bulk modulus of this compound-II.

Quantitative Data Summary

The elastic properties derived from the high-pressure experiments are summarized below. The bulk modulus (K₀) is a measure of a substance's resistance to uniform compression.

Table 1: Compressibility Parameters of this compound Polymorphs

| Phase | Pressure Range | Isothermal Bulk Modulus (Kᵥ₀) | Anisotropy (ε₁:ε₂:ε₃) |

|---|---|---|---|

| This compound-I | 0 - 6.44 GPa | 36.9(5) GPa[1][5] | ~ 7:3:1[1][5] |

| this compound-II | > 7.13 GPa | 26(4) GPa[1][5] | Marked Anisotropy[1][5] |

Table 2: Representative Unit-Cell Parameters of this compound at Ambient Pressure

| Parameter | Value |

|---|---|

| a (Å) | 8.816(3)[3] |

| b (Å) | 12.87[3] |

| c (Å) | 6.678(1)[3] |

| α (°) | 90.25[3] |

| β (°) | 109.12[3] |

| γ (°) | 105.1[3] |

| Volume (ų) | 687.83[3] |

Note: The evolution of unit-cell parameters with pressure follows a decreasing trend until the phase transition, where a discontinuity occurs.

Structural Deformation Mechanisms

The compression of this compound is primarily accommodated by the tilting and compression of the Na- and Ca-polyhedra and the distortion of the hydrogen bond network.[1] The fundamental building blocks of borate minerals, the B-O polyanions, are substantially less compressible than the overall structure.[5] The phase transition to this compound-II involves a significant rearrangement of the atomic structure, including a change in the coordination number of some atoms, which leads to the observed bulk softening.[1] This reconstructive transition is unique among hydrated borates studied to date.[1]

Conclusion

The application of high pressure to this compound crystals reveals critical insights into its structural stability. The mineral undergoes a first-order, iso-symmetric phase transition from this compound-I to a more compressible high-pressure polymorph, this compound-II, in the pressure range of 6.44 to 7.13 GPa.[1][5] Both phases exhibit strong compressional anisotropy. The isothermal bulk modulus drops from 36.9(5) GPa in this compound-I to 26(4) GPa in this compound-II, a phenomenon known as bulk softening.[1][5] These findings, obtained through detailed in-situ synchrotron X-ray diffraction experiments, provide a quantitative framework for understanding the behavior of complex hydrated borates under extreme conditions and are essential for their potential technological applications.

References

An In-Depth Technical Guide to the Initial Identification of Impurities in Raw Ulexite Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ulexite, a hydrated sodium calcium borate (B1201080) mineral with the chemical formula NaCaB₅O₆(OH)₆·5H₂O, is a significant commercial source of boron.[1][2] In the pharmaceutical and drug development sectors, the purity of raw materials is of paramount importance. The presence of impurities can significantly impact the safety, efficacy, and stability of the final product. This technical guide provides a comprehensive overview of the common impurities found in raw this compound samples and details the analytical techniques and experimental protocols for their initial identification.

Raw this compound is typically found in evaporite deposits, salt playas, and dry saline lakes, often in arid regions with a history of volcanism.[1][2] Its formation in these environments means it is frequently associated with a variety of other minerals. These associated minerals constitute the primary source of impurities in raw this compound samples.

Common Impurities in Raw this compound

The geological context of this compound formation dictates the types of impurities commonly encountered. These can be broadly categorized as other borate minerals, carbonate minerals, sulfate (B86663) minerals, silicate (B1173343) minerals (clays), and various other compounds.

Table 1: Common Mineral Impurities Associated with Raw this compound

| Impurity Category | Mineral Name | Chemical Formula |

| Other Borate Minerals | Colemanite | Ca₂B₆O₁₁·5H₂O |

| Borax (Tincal) | Na₂B₄O₇·10H₂O | |

| Hydroboracite | CaMgB₆O₁₁·6H₂O | |

| Probertite | NaCaB₅O₉·5H₂O | |

| Meyerhofferite | Ca₂B₆O₁₁·7H₂O | |

| Carbonate Minerals | Calcite | CaCO₃ |

| Dolomite | CaMg(CO₃)₂ | |

| Sulfate Minerals | Gypsum | CaSO₄·2H₂O |

| Glauberite | Na₂Ca(SO₄)₂ | |

| Silicate Minerals (Clays) | Montmorillonite (B579905) | (Na,Ca)₀.₃₃(Al,Mg)₂(Si₄O₁₀)(OH)₂·nH₂O |

| Illite | (K,H₃O)(Al,Mg,Fe)₂(Si,Al)₄O₁₀[(OH)₂, (H₂O)] | |

| Kaolinite | Al₂Si₂O₅(OH)₄ | |

| Chlorite | (Mg,Fe)₃(Si,Al)₄O₁₀(OH)₂·(Mg,Fe)₃(OH)₆ | |

| Other Minerals | Halite | NaCl |

| Realgar | As₄S₄ | |

| Orpiment | As₂S₃ | |

| Quartz | SiO₂ |

The presence and concentration of these impurities can vary significantly depending on the geographical origin of the this compound sample. For instance, this compound deposits in Turkey are known to be associated with colemanite, borax, hydroboracite, calcite, and various clay minerals like montmorillonite and illite.[3][4] Similarly, deposits in Argentina also show associations with colemanite, borax, and hydroboracite.[3] this compound from the Kramer District in California is found with colemanite, borax, and clay minerals.[5]

Analytical Techniques for Impurity Identification

A multi-analytical approach is essential for the comprehensive identification and characterization of impurities in raw this compound. The following techniques are fundamental for an initial assessment.

X-ray Diffraction (XRD)

X-ray Diffraction is a powerful non-destructive technique for identifying crystalline phases in a material.[6] Each crystalline mineral has a unique XRD pattern, which acts as a "fingerprint." By comparing the XRD pattern of a raw this compound sample to a database of known mineral patterns, the constituent mineral phases, including impurities, can be identified.[7] XRD is particularly effective for identifying mineral impurities such as calcite, dolomite, gypsum, and other borates.[8][9][10]

Fourier-Transform Infrared Spectroscopy (FTIR)

Fourier-Transform Infrared Spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations.[11] Different chemical bonds and functional groups absorb at characteristic frequencies, providing a unique spectral fingerprint for different minerals.[12] FTIR is highly effective for identifying clay minerals, carbonates, and sulfates, and can also distinguish between different borate minerals.

Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS)

Scanning Electron Microscopy provides high-resolution images of the sample's surface morphology and texture.[13] When coupled with Energy Dispersive X-ray Spectroscopy, it allows for the elemental analysis of microscopic areas of the sample.[14][15][16] This combination is invaluable for identifying the elemental composition of individual mineral grains and can be used to create elemental maps showing the distribution of impurities within the this compound matrix.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

Inductively Coupled Plasma-Mass Spectrometry is a highly sensitive analytical technique used to determine the elemental composition of a sample, particularly for trace and ultra-trace elements.[17] The sample is introduced into an argon plasma, which ionizes the atoms. The ions are then separated by their mass-to-charge ratio and detected. ICP-MS is crucial for quantifying the concentration of elemental impurities, including heavy metals and other trace elements that may be present in the raw this compound.[18]

Experimental Protocols

Detailed and consistent experimental protocols are critical for obtaining reliable and reproducible results.

Sample Preparation for XRD and FTIR Analysis

-

Grinding: The raw this compound sample should be ground to a fine, homogeneous powder. Due to the softness of this compound (Mohs hardness of 2.5), manual grinding with an agate mortar and pestle is often sufficient to achieve the desired particle size of <10 μm.[19]

-

Drying: this compound is a hydrated mineral, and care should be taken to avoid excessive heating during grinding, which could lead to dehydration and structural changes.[4] If drying is necessary, it should be done at a low temperature (e.g., 40-50 °C) under vacuum.

X-ray Diffraction (XRD) Protocol

-

Sample Mounting: The powdered sample is packed into a sample holder. A "zero-background" sample holder, typically made of single-crystal silicon, is recommended to minimize background noise in the diffraction pattern.

-

Instrument Parameters:

-

X-ray Source: Cu Kα radiation (λ = 1.5406 Å) is commonly used.

-

Operating Voltage and Current: Typically 40 kV and 40 mA.

-

Scan Range (2θ): A wide scan range, for example, from 5° to 70°, is used to cover the characteristic peaks of this compound and its common impurities.

-

Step Size and Dwell Time: A step size of 0.02° and a dwell time of 1-2 seconds per step are generally sufficient for phase identification.

-

-

Data Analysis: The resulting diffractogram is processed using appropriate software to identify the mineral phases present by comparing the peak positions and intensities to a reference database, such as the International Centre for Diffraction Data (ICDD) Powder Diffraction File (PDF).

Fourier-Transform Infrared Spectroscopy (FTIR) Protocol (KBr Pellet Method)

-

KBr Preparation: Spectroscopic grade potassium bromide (KBr) should be dried in an oven at ~110 °C for at least 2 hours to remove any adsorbed water.

-

Sample Mixture: Approximately 1-2 mg of the finely ground this compound sample is mixed with 150-200 mg of the dried KBr in an agate mortar.[20] The mixture is ground until it is a homogeneous, fine powder.

-

Pellet Formation: The mixture is transferred to a pellet press die. A vacuum is applied to remove trapped air, and a pressure of 7-10 tons is applied for several minutes to form a transparent or translucent pellet.[21]

-

Spectral Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer. A background spectrum of a pure KBr pellet should be collected and subtracted from the sample spectrum. Spectra are typically collected in the mid-infrared range (4000-400 cm⁻¹).

-

Data Analysis: The resulting infrared spectrum is analyzed to identify the characteristic absorption bands of the minerals present. These are then compared with reference spectra of known minerals.

Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS) Protocol

-

Sample Mounting: For bulk analysis, a representative portion of the raw this compound can be mounted on an aluminum stub using conductive carbon tape or epoxy. For analysis of individual grains, the powdered sample can be dispersed on the carbon tape.

-

Coating: As this compound is a non-conductive mineral, the mounted sample must be coated with a thin layer of a conductive material, such as carbon or gold, to prevent charging under the electron beam.

-

Imaging and Analysis:

-

The sample is introduced into the SEM chamber and a high vacuum is applied.

-

An accelerating voltage of 15-20 kV is typically used for imaging and EDS analysis.

-

Backscattered electron (BSE) imaging is particularly useful for identifying different mineral phases, as the brightness in a BSE image is related to the average atomic number of the phase.

-

EDS spectra are acquired from points of interest or used to generate elemental maps of larger areas to visualize the distribution of impurities.

-

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Protocol

-

Sample Digestion (Microwave-Assisted Acid Digestion):

-

Accurately weigh approximately 0.1 g of the finely ground this compound sample into a clean, acid-washed microwave digestion vessel.

-

Add a mixture of high-purity acids. A common mixture for silicate and borate minerals is a combination of nitric acid (HNO₃), hydrofluoric acid (HF), and hydrochloric acid (HCl).[22] For borates, the addition of mannitol (B672) can help to stabilize boron in solution and prevent its loss as volatile BF₃.[18]

-

Seal the vessels and place them in the microwave digestion system.

-

A typical microwave program involves a ramp to a temperature of 180-200 °C, followed by a hold at that temperature for 20-30 minutes.

-

After cooling, carefully open the vessels in a fume hood and dilute the digested sample to a known volume with deionized water.

-

-

Instrumental Analysis:

-

The diluted sample solution is introduced into the ICP-MS.

-

The instrument is calibrated using a series of multi-element standards of known concentrations.

-

Internal standards are often used to correct for matrix effects and instrumental drift.

-

The concentrations of a wide range of elements are determined by measuring the ion intensities at their respective mass-to-charge ratios.

-

Data Presentation: Quantitative Analysis of Impurities

The following tables summarize the typical concentrations of major and minor oxide impurities found in raw this compound samples from different geographical locations. It is important to note that these values can vary significantly even within the same deposit.

Table 2: Typical Major and Minor Oxide Impurities in Turkish this compound (%)

| Oxide | Concentration Range (%) | Common Associated Minerals |

| B₂O₃ | 30 - 43 | This compound |

| CaO | 12 - 20 | This compound, Colemanite, Calcite, Gypsum |

| Na₂O | 5 - 8 | This compound, Borax |

| MgO | 0.5 - 3 | Dolomite, Hydroboracite, Clays |

| SiO₂ | 1 - 10 | Quartz, Clay Minerals |

| Al₂O₃ | 0.1 - 2 | Clay Minerals |

| Fe₂O₃ | 0.05 - 0.5 | Clay Minerals, Iron Oxides |

| SO₃ | 0.1 - 2 | Gypsum, Glauberite |

| As₂O₃ | < 0.1 | Realgar, Orpiment |

| Data compiled from various sources including[4][23][24] |

Table 3: Selected Trace Element Impurities in this compound (ppm)

| Element | Turkey | Argentina | California (Kramer District) |

| Sr | 100 - 500 | 150 - 800 | 200 - 1000 |

| Li | 10 - 100 | 50 - 300 | 20 - 150 |

| As | 5 - 50 | 2 - 20 | 1 - 30 |

| Sb | < 1 - 10 | < 1 - 5 | < 1 - 8 |

| Pb | 1 - 20 | 1 - 15 | 1 - 25 |

| Zn | 5 - 50 | 5 - 40 | 10 - 60 |

| Concentrations are approximate and can vary widely. Data is indicative based on general geological reports. |

Mandatory Visualization

Experimental Workflow for Impurity Identification

The following diagram illustrates the logical workflow for the initial identification of impurities in raw this compound samples.

Logical Relationship of Analytical Techniques

This diagram illustrates how the different analytical techniques provide complementary information for a comprehensive impurity analysis.

Conclusion

The initial identification of impurities in raw this compound samples is a critical step in ensuring the quality and safety of materials used in research, development, and manufacturing. A systematic approach employing a combination of analytical techniques, including XRD, FTIR, SEM-EDS, and ICP-MS, is necessary for a comprehensive characterization. This guide has provided an overview of the common impurities, detailed experimental protocols, and a logical workflow to aid researchers and scientists in this essential task. The quantitative data presented serves as a baseline for comparison, though it is crucial to perform a thorough analysis of each specific batch of raw this compound to determine its unique impurity profile.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound: The Wonder Mineral | Borates Today [borates.today]

- 3. researchgate.net [researchgate.net]

- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 5. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 6. mdpi.com [mdpi.com]

- 7. 12 X-ray Diffraction and Mineral Analysis – Mineralogy [opengeology.org]

- 8. researchgate.net [researchgate.net]

- 9. eas.ualberta.ca [eas.ualberta.ca]

- 10. researchgate.net [researchgate.net]

- 11. Infrared Spectroscopy | Clays and Minerals [claysandminerals.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. AMA | EDS/Elemental Mapping [advancedmicroanalytical.com]

- 15. How to Perform Elemental Analysis Using an EDS System [semtechsolutions.com]

- 16. JEOL USA blog | A Quick Guide to EDS Elemental Analysis [jeolusa.com]

- 17. Accurate Determination of Boron Content in Halite by ICP-OES and ICP-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mindat.org [mindat.org]

- 20. scienceijsar.com [scienceijsar.com]

- 21. m.youtube.com [m.youtube.com]

- 22. documents.thermofisher.com [documents.thermofisher.com]

- 23. hrcak.srce.hr [hrcak.srce.hr]

- 24. Turkish this compound [digitalfire.com]

An In-depth Technical Guide to the Morphology and Twinning Analysis of Ulexite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ulexite, a structurally complex hydrated sodium calcium borate (B1201080) mineral (NaCaB₅O₆(OH)₆·5H₂O), is renowned for its unusual optical properties, often earning it the nickname "TV rock".[1][2] Its unique characteristics are intrinsically linked to its distinct morphology and crystallography, particularly its fibrous nature and polysynthetic twinning. This technical guide provides a comprehensive overview of the morphology and twinning of this compound, detailing the analytical techniques used for its characterization. The information presented herein is intended to serve as a valuable resource for researchers in mineralogy, materials science, and related fields.

This compound typically occurs in evaporite deposits, often found in arid regions.[3] It commonly forms as nodular or rounded masses of fine, white, silky fibers, resembling cotton balls.[1] Less commonly, it can be found as vein fillings with parallel fibrous crystals.[1]

Crystallography and Morphology

This compound crystallizes in the triclinic system, belonging to the pinacoidal (1) crystal class and the P1 space group.[1][3] This low-symmetry crystal system is a key factor influencing its complex morphology.

The fundamental structure of this compound consists of chains of sodium, water, and hydroxide (B78521) octahedra, which are linked by calcium, water, hydroxide, and oxygen polyhedra, along with massive boron units.[1] These boron units, with the formula [B₅O₆(OH)₆]³⁻, are composed of three borate tetrahedra and two borate triangular groups.[1] The arrangement of these structural units, particularly the chains running parallel to the c-axis, gives rise to the characteristic fibrous habit of the mineral.[1]